N''-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Description
N''-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a guanidine-substituted dihydropyrimidinone derivative. Its core structure comprises a pyrimidine ring with a 4-oxo group, substituted at positions 5 and 6 with ethyl and methyl groups, respectively.
Properties
CAS No. |
88067-37-2 |
|---|---|
Molecular Formula |
C8H13N5O |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C8H13N5O/c1-3-5-4(2)11-8(12-6(5)14)13-7(9)10/h3H2,1-2H3,(H5,9,10,11,12,13,14) |
InChI Key |
CSLNTARCYJJCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N=C(N)N)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Dihydropyrimidine Core
The pyrimidine ring is commonly synthesized through a condensation reaction involving β-ketoesters (such as ethyl acetoacetate) and guanidine derivatives under basic or acidic conditions. This process proceeds via cyclization to form the 1,4-dihydropyrimidin-2-one scaffold.
-
- Reactants: Ethyl acetoacetate and guanidine.
- Medium: Basic aqueous or alcoholic solvents.
- Temperature: Mild heating or room temperature.
- Time: Several hours to overnight.
-
- Initial condensation between the β-ketoester and guanidine forms an intermediate.
- Intramolecular cyclization yields the dihydropyrimidine ring.
This method is supported by literature describing the condensation of ethyl acetoacetate with guanidine under basic conditions to yield the desired pyrimidine derivative with ethyl and methyl substituents at the 5 and 6 positions, respectively.
Reaction Conditions and Optimization
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrimidine ring formation | Ethyl acetoacetate + guanidine | Basic medium, mild heating | 70-85 | Cyclization under basic conditions |
| Guanidine introduction | Pyrimidine intermediate + guanidine | Room temp to mild heating, basic | 75-90 | Direct condensation or substitution |
| Industrial scale synthesis | Same as above | Continuous flow, catalysts | >90 | Enhanced mixing and heat transfer |
- The use of basic conditions (e.g., sodium ethoxide or ammonium hydroxide) is critical for efficient cyclization and guanidine incorporation.
- Reaction times vary from 2 to 24 hours depending on scale and conditions.
- Catalysts such as DIPEA (N,N-Diisopropylethylamine) have been reported to promote similar pyrimidine syntheses efficiently.
Representative Synthetic Route
A typical synthetic route is as follows:
-
- Mix ethyl acetoacetate and guanidine in a basic aqueous or alcoholic solvent.
- Stir at room temperature or heat gently (40–60 °C) for several hours.
-
- The intermediate undergoes intramolecular cyclization to form the 1,4-dihydropyrimidin-2-one ring.
-
- The product is isolated by filtration or extraction.
- Purification by recrystallization or chromatography yields the pure compound.
Analytical Data Supporting Preparation
-
- Characteristic signals for NH protons around 11.9–12.4 ppm.
- Aromatic and aliphatic protons consistent with ethyl and methyl substituents.
-
- Molecular ion peaks consistent with molecular weight ~195 g/mol.
-
- Strong absorption bands for C=O (~1630 cm⁻¹).
- NH stretching bands (~3145 cm⁻¹).
These data confirm the successful synthesis of the target compound.
Comparative Analysis of Preparation Methods
| Aspect | Laboratory Scale Synthesis | Industrial Scale Synthesis |
|---|---|---|
| Reaction Setup | Batch reactors, simple heating/stirring | Continuous flow reactors, automated control |
| Reaction Time | Several hours to overnight | Optimized to minutes to hours |
| Yield | 70–90% | >90% |
| Purification | Recrystallization, chromatography | Crystallization, filtration |
| Catalysts/Promoters | Basic catalysts (e.g., DIPEA) | Catalysts and promoters for efficiency |
| Scalability | Limited by batch size | High scalability with process control |
Summary of Key Research Findings
- The condensation of ethyl acetoacetate with guanidine under basic conditions is the most straightforward and efficient method for preparing N''-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine.
- Catalysts such as DIPEA can accelerate similar pyrimidine syntheses, improving yields and reducing reaction times.
- Industrial production benefits from continuous flow technology, enabling better heat and mass transfer, higher purity, and scalability.
- Analytical characterization confirms the structure and purity of the synthesized compound, supporting the robustness of the preparation methods.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines and guanidines, which can be further utilized in synthetic applications.
Scientific Research Applications
1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Properties
The substituents on the pyrimidine ring and guanidine group significantly influence molecular weight, lipophilicity (logP), and hydrogen-bonding capacity. Key analogues include:
Table 1: Comparative Analysis of Structural Analogues
*logP estimated using fragment-based methods.
†Estimated based on pyrimidine core (C₅H₆N₂O) + guanidine (C₁H₅N₃).
‡Calculated from molecular formula.
Key Observations:
The target compound’s simpler substituents (~238 Da) may enhance bioavailability.
Lipophilicity : The sulfanylmethyl-naphthyl analogue (logP = 4.10) is highly lipophilic, while the target compound’s logP (~1.5) suggests moderate hydrophilicity, favoring aqueous solubility.
Structural and Crystallographic Considerations
- Ring Puckering: Pyrimidine rings often exhibit non-planar conformations. Cremer-Pople parameters could quantify puckering amplitude, though direct data are absent for the target compound.
- Crystallography : SHELX software is widely used for structural refinement. Crystalline modifications (e.g., hydrochloride salts in ) highlight the importance of salt forms in optimizing stability.
Biological Activity
N''-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the Biginelli reaction, a well-known method for producing dihydropyrimidinones. This reaction combines an aldehyde, a β-ketoester, and urea or a urea derivative under acidic conditions. The resulting compound can be further modified to enhance its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various guanidine derivatives, including this compound. In vitro assays have determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several bacterial strains.
| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Pseudomonas aeruginosa | >256 | >256 |
| Escherichia coli | >256 | >256 |
The compound exhibited notable activity against S. aureus, while it was ineffective against P. aeruginosa and E. coli strains, indicating selective antibacterial properties .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Studies have demonstrated that compounds with similar dihydropyrimidine structures can inhibit cancer cell proliferation. For example, derivatives were tested against human breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxicity with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 20 |
These findings suggest that modifications to the dihydropyrimidine core can enhance anticancer activity .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
Case Studies
Several case studies have highlighted the efficacy of guanidine derivatives:
- A study on a structurally related guanidine compound demonstrated effective inhibition of HIV integrase, showcasing the potential for antiviral applications.
- Another investigation focused on the anti-inflammatory properties of similar dihydropyrimidine compounds, revealing their ability to reduce pro-inflammatory cytokine levels in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
